

A Technical Guide to Ethyl (phenylthio)acetate: Commercial Availability, Synthesis, and Analytical Characterization

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Compound of Interest

Compound Name: *Ethyl (phenylthio)acetate*

Cat. No.: *B1329697*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (phenylthio)acetate (CAS No. 7605-25-6) is a valuable reagent and intermediate in organic synthesis. This technical guide provides an in-depth overview of its commercial availability from various suppliers, details a common synthetic route, and outlines standard analytical methodologies for quality control and characterization. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, facilitating the procurement and utilization of **Ethyl (phenylthio)acetate** in their work.

Commercial Availability and Suppliers

Ethyl (phenylthio)acetate is readily available from a multitude of chemical suppliers worldwide, catering to both research and bulk quantity requirements. The typical purity offered is greater than 97.0% as determined by Gas Chromatography (GC). When sourcing this chemical, it is crucial to consult the supplier's Certificate of Analysis (CoA) for lot-specific purity and impurity profiles.

Below is a summary of prominent suppliers and their typical product specifications. Please note that availability, packaging, and lead times are subject to change and should be confirmed

directly with the supplier.

Supplier	Typical Purity	CAS Number	Molecular Formula	Molecular Weight
Sigma-Aldrich	≥97%	7605-25-6	C ₁₀ H ₁₂ O ₂ S	196.27 g/mol
TCI (Tokyo Chemical Industry)	>97.0% (GC)	7605-25-6	C ₁₀ H ₁₂ O ₂ S	196.27 g/mol
Parchem	Not specified	7605-25-6	C ₁₀ H ₁₂ O ₂ S	196.27 g/mol
Oakwood Chemical	98%	7605-25-6	C ₁₀ H ₁₂ O ₂ S	196.27 g/mol
Thermo Fisher Scientific (Alfa Aesar)	98%	7605-25-6	C ₁₀ H ₁₂ O ₂ S	196.27 g/mol
Chem-Impex International	98%+	7605-25-6	C ₁₀ H ₁₂ O ₂ S	196.27 g/mol

Physicochemical Properties

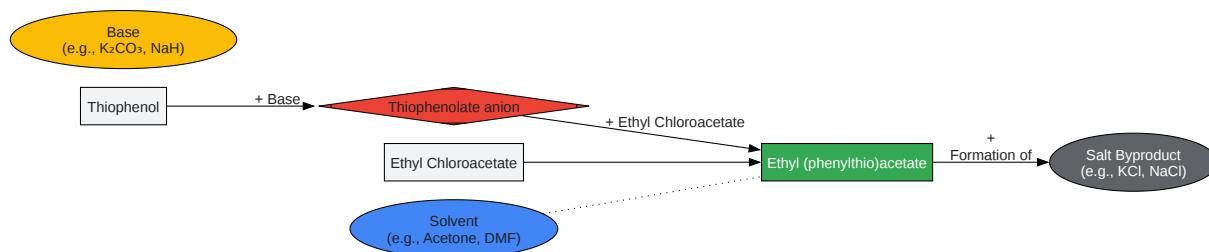
A compilation of key physical and chemical properties of **Ethyl (phenylthio)acetate** is provided in the table below. These values are sourced from various suppliers and chemical databases and should be considered as typical.

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	143-145 °C at 14 mmHg	[2]
Density	1.13 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.5460 to 1.5480	[2]
Flash Point	143-145°C/14mm	[2]
Solubility	Soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons; insoluble in water.	[2]

Synthesis of Ethyl (phenylthio)acetate

The most common and straightforward method for the synthesis of **Ethyl (phenylthio)acetate** is the S-alkylation of thiophenol with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, in the presence of a base.

General Reaction Scheme



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Caption: General workflow for the synthesis of **Ethyl (phenylthio)acetate**.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

- Thiophenol
- Ethyl chloroacetate
- Potassium carbonate (anhydrous)
- Acetone (anhydrous)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate

Procedure:

- To a stirred solution of thiophenol (1.0 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).
- Stir the mixture at room temperature for 30 minutes.
- Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the acetone.
- Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **Ethyl (phenylthio)acetate**.
- Purify the crude product by vacuum distillation to obtain the final product.

Analytical Methods for Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of **Ethyl (phenylthio)acetate** and identifying any volatile impurities.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

- Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[\[3\]](#)

GC Parameters (Typical):

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250 °C
- Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C) and hold for 5-10 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Injection Mode: Split injection with a high split ratio (e.g., 50:1).

MS Parameters (Typical):

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 40-400

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of **Ethyl (phenylthio)acetate** and quantify non-volatile impurities.

Instrumentation: A standard HPLC system with a UV detector.

Sample Preparation:

- Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
- Perform serial dilutions to create calibration standards if quantitative analysis is required.

HPLC Method (Typical):

- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 60:40 (v/v) acetonitrile:water.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: UV at 254 nm.
- Injection Volume: 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of **Ethyl (phenylthio)acetate**.

Sample Preparation:

- For ^1H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).[\[4\]](#)
- For ^{13}C NMR, a more concentrated solution (50-100 mg in 0.6-0.7 mL of solvent) is recommended.[\[4\]](#)
- Filter the sample through a glass wool plug into a clean NMR tube to remove any particulate matter.

^1H NMR (400 MHz, CDCl_3):

- Expected Chemical Shifts (δ , ppm):
 - ~7.4-7.2 (m, 5H, Ar-H)
 - ~4.1 (q, 2H, -O-CH₂-CH₃)
 - ~3.6 (s, 2H, -S-CH₂-CO-)
 - ~1.2 (t, 3H, -O-CH₂-CH₃)

^{13}C NMR (100 MHz, CDCl_3):

- Expected Chemical Shifts (δ , ppm):
 - ~169 (C=O)
 - ~135 (Ar-C)
 - ~129 (Ar-CH)
 - ~127 (Ar-CH)

- ~61 (-O-CH₂-)
- ~36 (-S-CH₂-)
- ~14 (-CH₃)

Biological Activity

While extensive biological studies on **Ethyl (phenylthio)acetate** itself are limited in publicly available literature, related compounds such as 2-(phenylthio)-ethyl benzoate derivatives have shown potential antidiabetic, antioxidant, and anti-obesity activities.^[5] This suggests that the phenylthioacetate scaffold may be of interest for further investigation in drug discovery programs.

Conclusion

Ethyl (phenylthio)acetate is a commercially accessible and synthetically versatile compound. This guide provides a foundational understanding of its procurement, synthesis, and analytical characterization, which should prove valuable for researchers and professionals in the chemical and pharmaceutical sciences. The provided protocols for synthesis and analysis are based on established chemical principles and can be adapted and optimized for specific laboratory requirements.

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